molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7

protoveratrine A

Numéro de catalogue B190313
Numéro CAS: 143-57-7
Poids moléculaire: 793.9 g/mol
Clé InChI: HYTGGNIMZXFORS-BGVUILQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Protoveratrine A is a pharmacological agent that displays neuroprotective effects in ischemic stroke .


Synthesis Analysis

The synthesis of Protoveratrine A involves a liquid-liquid extraction protocol. The quantitation of trace amounts of Protoveratrine A in rat plasma was achieved using a multiple-reaction-monitoring (MRM) mode .


Molecular Structure Analysis

The full-scan spectra showed that predominant protonated molecular ions at m/z 794.5 were produced from Protoveratrine A .


Chemical Reactions Analysis

Protoveratrine A and cyclopamine are more easily protonated than deprotonated in electrospray ionization due to their chemical structures. Positive electrospray ionization mode was used for analyte identification and quantitation. An MRM mode was selected to reduce the interference from the plasma matrices .


Physical And Chemical Properties Analysis

Protoveratrine A has an empirical formula of C41H63NO14 and a molecular weight of 793.94. It is soluble in chloroform, pyridine, and hot alcohol but practically insoluble in water and petr ether .

Applications De Recherche Scientifique

Quantitative Analysis in Biological Samples

A study by Li et al. (2009) developed a method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) for quantifying protoveratrine A in rat plasma. This method, involving liquid-liquid extraction, is critical for accurate measurement in biological research, enhancing the understanding of protoveratrine A's pharmacokinetics and distribution in the body (Li et al., 2009).

Cardiovascular and Respiratory Effects

Wei-dong (2010) investigated the impact of protoveratrine A on the cardiovascular and respiratory systems in rats. The study observed changes in blood pressure, heart rate, and respiratory parameters, contributing to the understanding of its physiological effects (Wei-dong, 2010).

Neuropharmacological Research

Vizi et al. (2005) explored protoveratrine A's effects on acetylcholine release in the Auerbach plexus of the guinea-pig ileum. This study provides insights into the compound's potential neuropharmacological applications, especially in terms of enhancing neurotransmitter release under certain conditions (Vizi et al., 2005).

Molecular Dynamics and Docking Studies

Taldaev et al. (2022) conducted molecular dynamic simulations and docking studies on protoveratrine A to understand its cardiotoxic effects. This research offers a molecular perspective on the interactions of protoveratrine A with biological targets, which is crucial for drug development and toxicity studies (Taldaev et al., 2022).

Toxicology and Poisoning Analysis

Melnik et al. (2021) developed a liquid chromatography tandem mass-spectrometry method to quantify protoveratrine A in cases of poisoning. This research is significant for clinical toxicology, providing tools for the diagnosis and management of intoxications involving protoveratrine A (Melnik et al., 2021).

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Jervine, Protoveratrine A, and Protoveratrine B contribute to cardiotoxicity via cardiac sodium channel NaV1.5 inhibition. These data are confirmed by the clinical study .

Propriétés

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGGNIMZXFORS-MGYKWWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009391
Record name Proveratrine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

protoveratrine A

CAS RN

143-57-7
Record name Protoveratrine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoveratrine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name protoveratrine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proveratrine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3β(S),4α,6α,7α,15α(R),16β]-4,9-epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOVERATRINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP343X1HJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
protoveratrine A
Reactant of Route 2
protoveratrine A
Reactant of Route 3
protoveratrine A
Reactant of Route 4
protoveratrine A
Reactant of Route 5
protoveratrine A
Reactant of Route 6
protoveratrine A

Citations

For This Compound
540
Citations
SM Kupchan, CI Ayres - Journal of the American Chemical …, 1960 - ACS Publications
… in protoveratrine A. In keeping with only a single secondary hydroxyl group, protoveratrine A … The fact that protoveratrine A could be obtained from methanolysis of the latter compound …
Number of citations: 27 pubs.acs.org
HA Nash, RM Brooker - Journal of the American Chemical Society, 1953 - ACS Publications
… In the paper read at the American Chemical Society meeting protoveratrine A was referred … Protoveratrine A is seen to show a peak concentration at funnel 12 and protoveratrine B, a …
Number of citations: 68 pubs.acs.org
SJ Hong, CC Chang - Toxicon, 1983 - Elsevier
… protoveratrine A alone did not reach a steady state during the experiment (150 min) when the concentration of protoveratrine A … Coamine for each concentration of protoveratrine A. O, e, …
Number of citations: 20 www.sciencedirect.com
BM WINER - Circulation, 1960 - Am Heart Assoc
… On a weight basis protoveratrine B was slightly less potent (82 per cent) than protoveratrine A. A dose produeing nausea was reached in 10 patients with protoveratrine A (table 2, …
Number of citations: 9 www.ahajournals.org
BM Winer - New England Journal of Medicine, 1956 - Mass Medical Soc
… A and B or of protoveratrine A alone have been included in this … The administration of protoveratrine A orally was initiated at … times the hypotensive dose of protoveratrine A. The effects …
Number of citations: 16 www.nejm.org
CY Chai, SC Wang - Journal of Pharmacology and Experimental …, 1966 - ASPET
In cats anesthetized with chloralose and urethane, protoveratrine A (1.5-3 µg/kg injected intravenously, or 2-5 µg injected into the carotid artery) produced moderate to marked …
Number of citations: 16 jpet.aspetjournals.org
HY Li, W Xu, HL Li, WD Zhang, LW Hu - Chromatographia, 2009 - Springer
… Rats were dosed intravenously with 12.5 μg kg −1 of protoveratrine A in 25% aqueous ethanol with NaCl at a concentration of 0.9%. Protoveratrine A was also administered orally at 0.4 …
Number of citations: 7 link.springer.com
RM Etter, HS Skovronek, PS Skell - Journal of the American …, 1959 - ACS Publications
… Thus, the Cie hydroxyl group is not acylated in protoveratrine A. Protoveratrine A readily formed a … Protoveratrine A was obtained by methanolysis of the isobutyrate; this fact provides …
Number of citations: 116 pubs.acs.org
IR Gray, NAJ Hamer - British Medical Journal, 1957 - ncbi.nlm.nih.gov
… protoveratrine A and B in the ratio of two parts to one was used (" puroverine," Sandoz). Pure protoveratrine A … of protoveratrine A. Protoveratrine B was given to six patients in doses up …
Number of citations: 10 www.ncbi.nlm.nih.gov
SM Kupchan, CI Ayres, RH Hensler - Journal of the American …, 1960 - ACS Publications
… from a study of the mild mineral acid hydrolysis of protoveratrine A and protoveratrine B. … The latter compound on chromic acid oxidation yielded dehydrodesacetylprotoveratrine A 16-…
Number of citations: 13 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.